molecular formula C7H6ClN3O B13006123 4-Chloro-2-methoxypyrrolo[2,1-f][1,2,4]triazine

4-Chloro-2-methoxypyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B13006123
M. Wt: 183.59 g/mol
InChI Key: VKYFRJSYVDCYPT-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxypyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a valuable scaffold for the development of new drugs and chemical probes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methoxypyrrolo[2,1-f][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of pyrrole derivatives with chloramine and formamidine acetate. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the cyclization process . The overall yield of this synthetic route can be optimized by controlling the reaction temperature and the addition rate of reagents.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be achieved through a multi-step process that ensures high yield and purity. The process involves the use of readily available starting materials, such as pyrrole, dimethylformamide, hydroxylamine, ammonia, and bleach . The reaction is carried out in a two-vessel system to control the exothermic nature of the reactions and to minimize the formation of impurities. This method allows for the production of kilogram quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methoxypyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dechlorinated derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), at elevated temperatures.

    Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid, are used to oxidize the compound.

    Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are employed for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

    Oxidation Products: N-oxides and other oxidized derivatives.

    Reduction Products: Dechlorinated and reduced derivatives.

Scientific Research Applications

4-Chloro-2-methoxypyrrolo[2,1-f][1,2,4]triazine has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound serves as a scaffold for the development of kinase inhibitors and antiviral agents.

    Biological Research: The compound is used as a chemical probe to study various biological pathways and molecular targets.

    Industrial Applications: It is employed in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methoxypyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets, such as kinases and viral enzymes. The compound acts as an inhibitor by binding to the active sites of these enzymes, thereby blocking their activity and disrupting the associated biological pathways . This inhibition can lead to the suppression of viral replication or the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

4-Chloro-2-methoxypyrrolo[2,1-f][1,2,4]triazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

4-chloro-2-methoxypyrrolo[2,1-f][1,2,4]triazine

InChI

InChI=1S/C7H6ClN3O/c1-12-7-9-6(8)5-3-2-4-11(5)10-7/h2-4H,1H3

InChI Key

VKYFRJSYVDCYPT-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C=CC=C2C(=N1)Cl

Origin of Product

United States

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